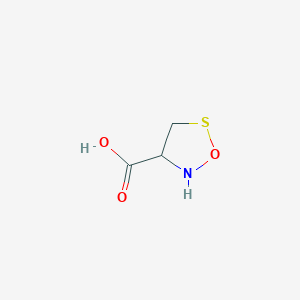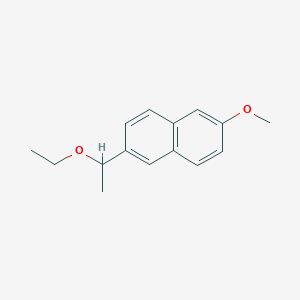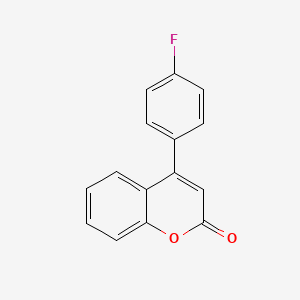
Methyl acetamido(chloro)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl acetamido(chloro)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an acetamido group, a chloro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl acetamido(chloro)acetate can be synthesized through the esterification of acetic acid derivatives with methanol. One common method involves the reaction of mono chloro acetic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of resin modified by acidic ionic liquids as catalysts. This method is advantageous due to its low reaction temperature, simplicity, and high conversion rates. The process is carried out in a fixed bed reactor, which allows for continuous production .
化学反应分析
Types of Reactions
Methyl acetamido(chloro)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloro group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Methyl acetamido(chloro)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of methyl acetamido(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in further biochemical reactions. The chloro group can be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
相似化合物的比较
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the acetamido group.
Methyl acetate: Lacks both the chloro and acetamido groups.
Acetamidoacetate: Lacks the chloro group.
Uniqueness
Methyl acetamido(chloro)acetate is unique due to the presence of both the acetamido and chloro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
属性
CAS 编号 |
112051-88-4 |
|---|---|
分子式 |
C5H8ClNO3 |
分子量 |
165.57 g/mol |
IUPAC 名称 |
methyl 2-acetamido-2-chloroacetate |
InChI |
InChI=1S/C5H8ClNO3/c1-3(8)7-4(6)5(9)10-2/h4H,1-2H3,(H,7,8) |
InChI 键 |
VMRUPNNSTUBRRL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



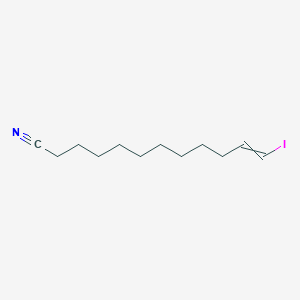
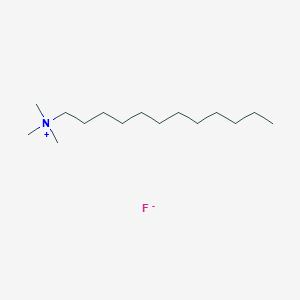
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
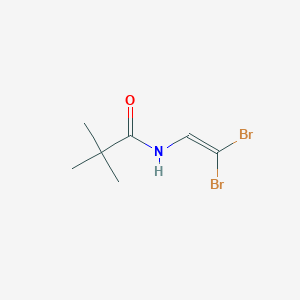
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
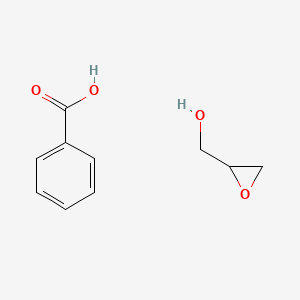
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
